Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-: is a polycyclic aromatic hydrocarbon derivativeThe compound has a molecular formula of C21H16O and a molecular weight of 284.3511 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, quinones, and reduced hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is used as a precursor for synthesizing more complex molecules. It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular components. It is used in research to understand the effects of polycyclic aromatic hydrocarbons on biological systems .
Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and its effects on various diseases .
Industry: Industrially, Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is used in the production of dyes, pigments, and other chemical intermediates. Its unique structure makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can induce changes in cellular pathways, leading to various biological effects. It is known to interact with cytochrome P450 enzymes, which play a crucial role in its metabolism and activation .
Comparison with Similar Compounds
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Compared to its similar compounds, Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its specific diol functional group and trans-configuration. These structural features influence its reactivity and interactions with biological systems, making it distinct in its applications and effects .
Properties
CAS No. |
3343-00-8 |
---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
InChI Key |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Canonical SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.